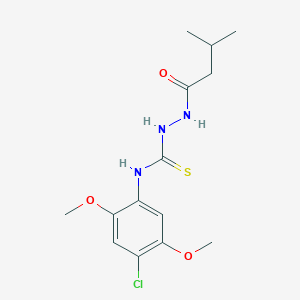
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, also known as CDMB-Hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene works by inhibiting the activity of enzymes involved in protein synthesis and degradation, leading to the accumulation of misfolded or damaged proteins within cells. This accumulation can trigger the unfolded protein response, a cellular stress response that can lead to cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the activity of the proteasome, an enzyme complex involved in protein degradation, leading to the accumulation of misfolded or damaged proteins within cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce the unfolded protein response and apoptosis in cancer cells. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the growth of cancer cells and improve survival rates in animal models.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has several advantages for lab experiments, including its high yield and purity, its ability to cross the blood-brain barrier, and its potential as a drug delivery system. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene. These include further studies to determine its optimal dosage and administration, its potential as a drug delivery system for specific tissues, and its potential in combination with other anticancer drugs. Additionally, further studies are needed to determine the mechanisms underlying its effects on protein synthesis and degradation, as well as its potential in other fields of scientific research.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dimethoxyphenylhydrazine with 3-methylbutanoyl chloride, followed by the addition of carbon disulfide and hydrazine hydrate. The resulting product is purified through recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene in high yield and purity.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has shown potential in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been used as a tool to study the mechanisms of protein synthesis and degradation. In pharmacology, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific tissues.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C14H20ClN3O3S |
分子量 |
345.8 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H20ClN3O3S/c1-8(2)5-13(19)17-18-14(22)16-10-7-11(20-3)9(15)6-12(10)21-4/h6-8H,5H2,1-4H3,(H,17,19)(H2,16,18,22) |
InChIキー |
ZPLXIFFLFXTUEJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
正規SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)








![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)


